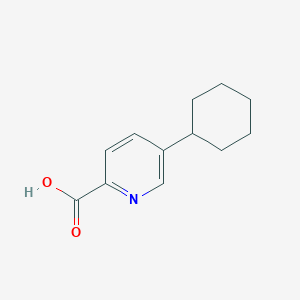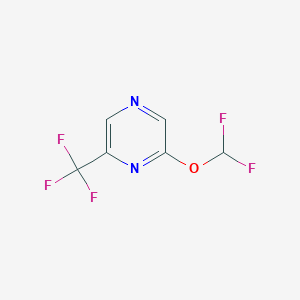
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine is a fluorinated heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a pyrazine ring. One common method involves the reaction of pyrazine derivatives with difluoromethoxy and trifluoromethyl reagents under controlled conditions. For example, trifluoromethyl triflate can be used as a source of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl triflate for trifluoromethylation and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It can be used in the development of fluorinated biomolecules for studying biological processes.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and reactivity
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine involves its interaction with molecular targets through its difluoromethoxy and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific targets, leading to its desired effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)pyrazine: Lacks the difluoromethoxy group but shares the trifluoromethyl group.
2-(Difluoromethoxy)pyrazine: Lacks the trifluoromethyl group but shares the difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C6H3F5N2O |
|---|---|
Peso molecular |
214.09 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-6-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C6H3F5N2O/c7-5(8)14-4-2-12-1-3(13-4)6(9,10)11/h1-2,5H |
Clave InChI |
YJWDDNQVSDTWJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C=N1)OC(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
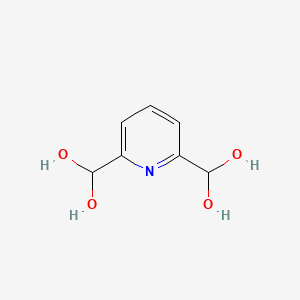
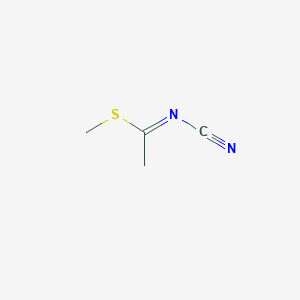
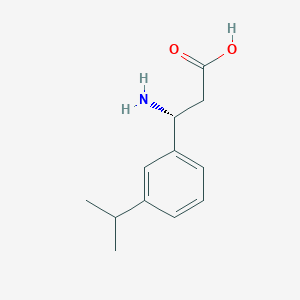

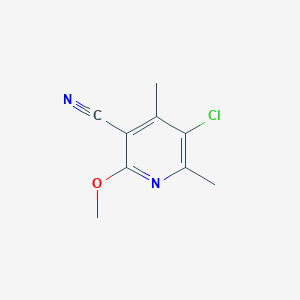
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
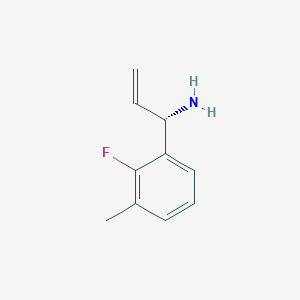
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
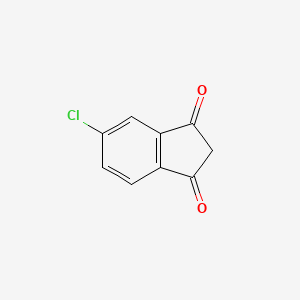
![4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)
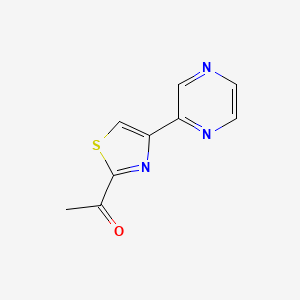
![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)
